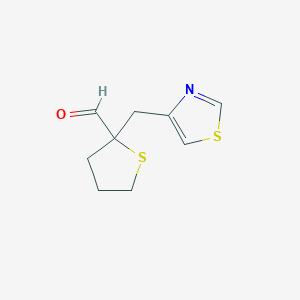
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is a heterocyclic compound that contains both thiazole and thiolane rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the thiolane moiety. One common method includes the reaction of thioamides with α-halo ketones under basic conditions to form the thiazole ring. Subsequent reactions with thiolane derivatives lead to the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
類似化合物との比較
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Thiolane derivatives: Compounds such as thiolane-2-carboxylic acid and thiolane-2-thiol are structurally related.
Uniqueness: 2-(1,3-Thiazol-4-ylmethyl)thiolane-2-carbaldehyde is unique due to the combination of both thiazole and thiolane rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler thiazole or thiolane derivatives .
特性
分子式 |
C9H11NOS2 |
|---|---|
分子量 |
213.3 g/mol |
IUPAC名 |
2-(1,3-thiazol-4-ylmethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H11NOS2/c11-6-9(2-1-3-13-9)4-8-5-12-7-10-8/h5-7H,1-4H2 |
InChIキー |
WBDFNYYKYAYUPY-UHFFFAOYSA-N |
正規SMILES |
C1CC(SC1)(CC2=CSC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
![3-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine dihydrochloride](/img/structure/B15272280.png)
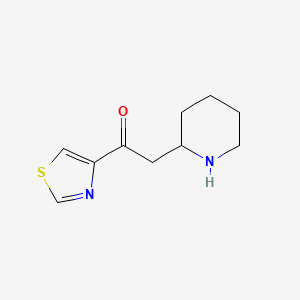
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15272310.png)

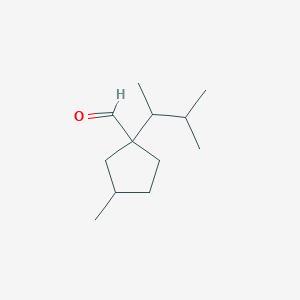
![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)

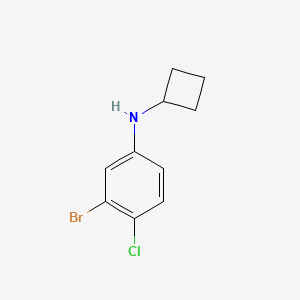
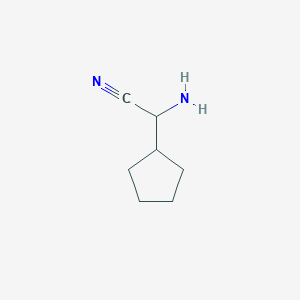


![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
